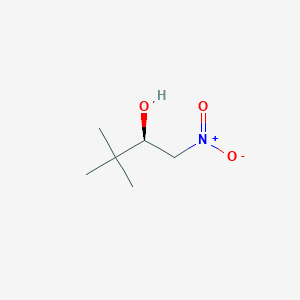
2-Butanol, 3,3-dimethyl-1-nitro-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3,3-Dimethyl-1-nitrobutan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) attached to a butane backbone. The stereochemistry of the compound is denoted by the ®-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-Dimethyl-1-nitrobutan-2-ol can be achieved through several methods. One common approach involves the nitration of 3,3-dimethyl-2-butanol using nitric acid in the presence of a catalyst. The reaction typically requires controlled temperatures and careful handling of reagents to ensure the desired product is obtained with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of ®-3,3-Dimethyl-1-nitrobutan-2-ol may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring consistent product quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
®-3,3-Dimethyl-1-nitrobutan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to a halide.
Major Products Formed
Oxidation: Formation of 3,3-dimethyl-2-butanone or 3,3-dimethylbutanoic acid.
Reduction: Formation of ®-3,3-dimethyl-1-aminobutan-2-ol.
Substitution: Formation of 3,3-dimethyl-2-bromobutane or 3,3-dimethyl-2-chlorobutane.
Wissenschaftliche Forschungsanwendungen
®-3,3-Dimethyl-1-nitrobutan-2-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly those requiring chiral intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific stereochemical requirements.
Wirkmechanismus
The mechanism of action of ®-3,3-Dimethyl-1-nitrobutan-2-ol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the presence of the nitro and hydroxyl groups, which can participate in various transformations. The molecular targets and pathways involved are determined by the nature of the reactions it undergoes, such as nucleophilic attack on the nitro group or oxidation of the hydroxyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3,3-Dimethyl-1-nitrobutan-2-ol: The enantiomer of the compound with opposite stereochemistry.
3,3-Dimethyl-2-butanol: Lacks the nitro group, making it less reactive in certain chemical transformations.
3,3-Dimethyl-1-aminobutan-2-ol: The reduced form of the compound with an amine group instead of a nitro group.
Uniqueness
®-3,3-Dimethyl-1-nitrobutan-2-ol is unique due to its chiral nature and the presence of both nitro and hydroxyl groups, which confer distinct reactivity and potential for diverse chemical transformations. Its enantiomeric purity is crucial in applications requiring specific stereochemistry, such as pharmaceutical synthesis.
Eigenschaften
CAS-Nummer |
610758-20-8 |
|---|---|
Molekularformel |
C6H13NO3 |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
(2R)-3,3-dimethyl-1-nitrobutan-2-ol |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)5(8)4-7(9)10/h5,8H,4H2,1-3H3/t5-/m0/s1 |
InChI-Schlüssel |
POPUCNRCMDNMTD-YFKPBYRVSA-N |
Isomerische SMILES |
CC(C)(C)[C@H](C[N+](=O)[O-])O |
Kanonische SMILES |
CC(C)(C)C(C[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


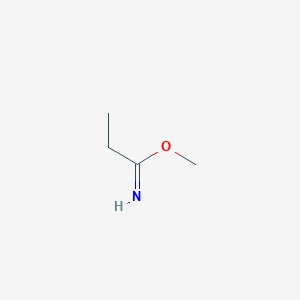
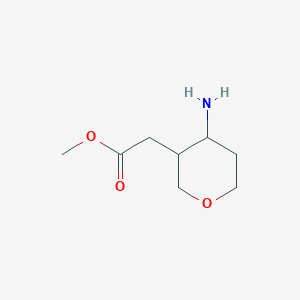
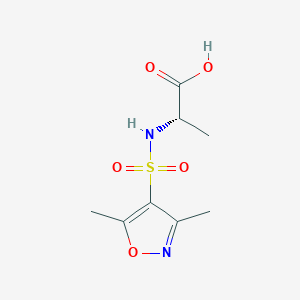
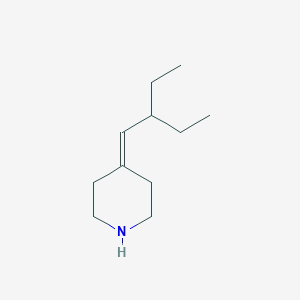
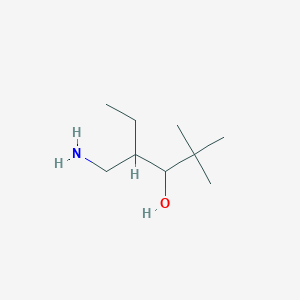

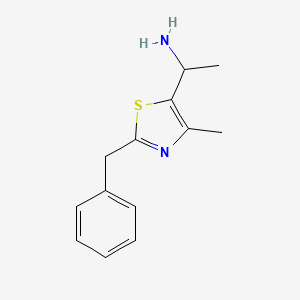
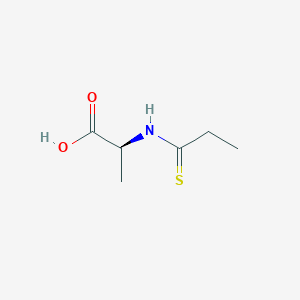
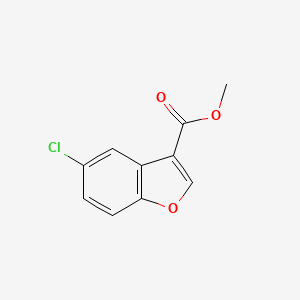
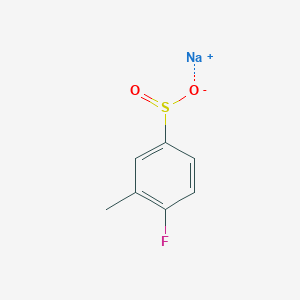
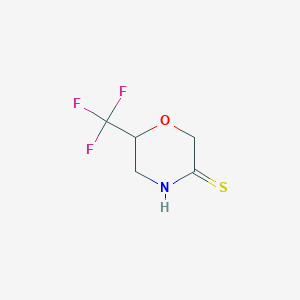

methanol](/img/structure/B13154491.png)

